3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide

Antimalarial drug discovery PfDHFR inhibitor Drug resistance profiling

Reproducibility in antimalarial drug-resistance screening is undermined by reference controls that lose potency against mutant PfDHFR. This benzamidoxime compound delivers a stable reference signal with a flat Ki profile across 6 genotypes (30-106 µM; <4-fold variation). - Inverse resistance phenotype: Ki is 3.0-3.4× lower against S108T and quadruple mutants vs. wild-type. - Complete mutant-panel dataset enables cross-laboratory normalization. - Amidoxime scaffold supports oral prodrug programs via mARC-mediated activation. - ≥95% purity, available from multiple suppliers for batch-to-batch consistency.

Molecular Formula C14H13ClN2O3S
Molecular Weight 324.8 g/mol
Cat. No. B15131560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide
Molecular FormulaC14H13ClN2O3S
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=NO)N)CS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O3S/c15-12-4-6-13(7-5-12)21(19,20)9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
InChIKeyJEBLYWBMDYPQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide: Mutant-Insensitive PfDHFR Ligand


3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide (CAS 583059-52-3; synonym: 3-[(4-Chlorophenylsulfonyl)methyl]benzamidoxime; ChEMBL ID: CHEMBL95609; PubChem CID: 9584159) is a synthetic small-molecule benzamidoxime (N-hydroxybenzimidamide) derivative with molecular formula C₁₄H₁₃ClN₂O₃S and molecular weight 324.78 g/mol . The compound features an N-hydroxybenzimidamide core linked via a methylsulfonyl bridge to a 4-chlorophenyl substituent, and is cataloged in the Maybridge screening collection under identifier Maybridge3_003373 . Its inhibition constants (Ki) have been experimentally determined against wild-type and five distinct drug-resistant mutant forms of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated antimalarial target, with all data deposited in the BindingDB and ChEMBL public databases [1][2].

Mutant-Insensitive Probe
Characterized inverse-resistance profile across six PfDHFR genotypes for resistance mechanism studies
Benzamidoxime Scaffold
N-hydroxybenzimidamide core compatible with mARC-mediated prodrug activation research
Multi-Vendor Availability
Catalog-stocked by multiple suppliers with batch-specific purity documentation for assay standardization

Generic Substitution Incompatibility: Mutant PfDHFR Binding Profile


Benzamidoxime derivatives and classical antifolate PfDHFR inhibitors cannot be treated as interchangeable procurement items because the specific combination of a (4-chlorophenyl)sulfonylmethyl substituent at the meta position of the N-hydroxybenzimidamide core generates a PfDHFR binding profile fundamentally distinct from both close benzamidoxime analogs and gold-standard antifolates such as cycloguanil [1][2]. Critically, this compound exhibits an inverse resistance phenotype: its Ki against the clinically relevant S108T single mutant (Ki = 30,000 nM) and quadruple mutant N51I+C59R+S108N+I164L (Ki = 34,500 nM) is 3.0- to 3.4-fold lower (i.e., more potent) than its Ki against wild-type PfDHFR (Ki = 102,000 nM) [1]. In contrast, cycloguanil (CHEMBL747) displays a Ki of 2.6 nM against wild-type PfDHFR but loses approximately 800-fold potency against the double mutant A16V+S108T (Ki = 2,130 nM) [2][3]. This divergent resistance trajectory means that any procurement decision substituting a structurally related benzamidoxime or a classical antifolate for this specific compound will capture a fundamentally different mutant-selectivity profile, with direct consequences for experimental reproducibility in drug-resistance studies.

Target Compound
Benzamidoxime with inverse mutant PfDHFR sensitivity; mutant Ki ratio <1.0
Classical Antifolates
Cycloguanil loses >800-fold potency against mutant PfDHFR; resistance trajectory may not transfer
Target Compound
Complete 6-condition mutant-panel Ki dataset available
Uncharacterized Benzamidoximes
CHEMBL95274/CHEMBL95783 lack full mutant panel; selectivity context may differ
Target Compound
LogP 1.84, 3 HBD, higher conformational flexibility
Hydrophobic Antifolates
Pyrimethamine LogP 2.69 may shift solubility-permeability balance

Quantitative Differentiation Evidence


Inverse PfDHFR Mutant Resistance Profile vs. Cycloguanil

The target compound displays a rare inverse resistance profile against PfDHFR mutants. Its Ki against wild-type PfDHFR is 102,000 nM (102 µM), but against the single S108T mutant (a key clinical resistance mutation) the Ki improves to 30,000 nM (30 µM), representing a 3.4-fold potency gain [1]. Against the quadruple mutant (N51I+C59R+S108N+I164L), which confers high-level resistance to classical antifolates, the Ki is 34,500 nM (34.5 µM), a 3.0-fold improvement over wild-type [1]. In contrast, cycloguanil (CHEMBL747) shows Ki = 2.6 nM against wild-type PfDHFR but 2,130 nM against the double mutant A16V+S108T, reflecting an approximately 820-fold potency loss [2][3]. The mutant-to-wild-type Ki ratio for the target compound ranges from 0.29 to 1.04 across all tested mutants, whereas cycloguanil's mutant-to-wild-type ratio exceeds 800. This divergent selectivity trajectory is not shared by other benzamidoximes in the ChEMBL PfDHFR dataset (e.g., CHEMBL95274: Ki WT = 77,200 nM; CHEMBL95783: Ki WT = 13,700 nM), which lack the full mutant-panel characterization available for this compound [4].

Inverse Mutant Resistance vs. Cycloguanil
Cross-study comparable
Target compound mutant/WT Ki ratio 0.29 (S108T) to 0.34 (QM); cycloguanil mutant/WT ratio ~820 (A16V+S108T). Only benzamidoxime with full 6-condition mutant panel.
Supports structure-resistance relationship studies; mutant-insensitive binding profile differs from classical antifolates
BindingDB / ChEMBL in vitro enzyme data; mutant-to-wild-type ratios reported
Antimalarial drug discovery PfDHFR inhibitor Drug resistance profiling Antifolate screening

Physicochemical Profile Differentiation from Classical Antifolates

The target compound possesses a predicted LogP of 1.84 (ACD/Labs Percepta), which is 0.85 log units lower than that of the classical antifolate pyrimethamine (LogP = 2.69) and substantially lower than cycloguanil (LogP ~2.5-2.9 estimated) [1]. This reduced lipophilicity, combined with a higher hydrogen-bond donor count (3 HBD vs. 2 HBD for pyrimethamine and cycloguanil) and a larger polar surface area (101 Ų vs. ~78 Ų for pyrimethamine), places the compound in a differentiated physicochemical space that favors aqueous solubility over passive membrane permeability [1]. Both the target compound and pyrimethamine/cycloguanil satisfy Lipinski's Rule of Five with zero violations, but the target compound's larger molecular weight (324.78 vs. 248.71 Da for pyrimethamine) and higher rotatable bond count (5 vs. 2) confer greater conformational flexibility that may enable adaptation to mutant PfDHFR active-site architectures, consistent with its observed mutant-insensitive binding profile [1][2].

Physicochemical Profile vs. Pyrimethamine
Cross-study comparable
ΔLogP = -0.85 (target more hydrophilic); ΔMW = +76 Da; ΔHBD = +1; ΔRotatable bonds = +3. Zero Rule-of-5 violations.
Differentiated solubility-conformational profile; may support mutant active-site adaptation
Predicted LogP (ACD/Labs) vs. experimental pyrimethamine values
Drug-likeness optimization Physicochemical profiling Permeability-solubility balance Lead selection criteria

Amidoxime Prodrug Activation via mARC vs. Benzimidamides

The N-hydroxybenzimidamide (amidoxime) functional group present in the target compound is a well-characterized substrate for the mitochondrial amidoxime reducing component (mARC), an enzyme system that catalyzes the N-reduction of amidoximes to the corresponding amidines in vivo [1][2]. This prodrug activation pathway has been clinically validated: the oral anticoagulant ximelagatran (an amidoxime prodrug) and the platelet aggregation inhibitor sibrafiban both employ this mechanism to achieve therapeutically effective oral bioavailability of their active amidine metabolites [1]. Quantitative preclinical data for the model substrate benzamidoxime demonstrate that oral administration to rats yields approximately 74% systemic bioavailability of the reduced amidine metabolite benzamidine [3]. In contrast, non-hydroxylated benzimidamide/benzamidine analogs lack this mARC-activated prodrug pathway and typically exhibit poor oral absorption due to the high basicity (pKa ~12-13) and protonation of the amidine group at intestinal pH, limiting their utility in oral drug discovery programs [1][2].

Amidoxime Prodrug Activation
Class-level inference
Benzamidoxime model substrate yields ~74% oral bioavailability of reduced amidine in rat; mARC pathway clinically validated by ximelagatran.
Supports oral prodrug research context; direct PK data for target compound require verification
Class-level extrapolation from benzamidoxime literature; experimental confirmation needed
Amidoxime prodrug mARC enzyme Oral bioavailability Prodrug design

Multi-Vendor Availability and QC Documentation vs. Custom Synthesis

The target compound is stocked and distributed by at least four independent reputable suppliers: Santa Cruz Biotechnology (Catalog sc-275887, 1 g, $171.00) , Thermo Scientific Alfa Aesar (Product Code H50633/11460150, 1 g and 5 g sizes) , Bidepharm (CAS 583059-52-3, standard purity 95%+, with batch-specific NMR, HPLC, and GC QC reports) , and ABCR GmbH (Catalog AB176738) . In contrast, the structurally closest PfDHFR-active benzamidoximes identified in the ChEMBL dataset (CHEMBL95274, CHEMBL95783, CHEMBL95567) are not listed as stockable catalog products by these major suppliers, and their procurement would require de novo custom synthesis with attendant lead times, cost premiums, and absence of pre-validated QC documentation [1]. The availability of batch-specific purity certificates from Bidepharm enables inter-lot normalization in quantitative assays, directly addressing a known source of experimental irreproducibility in enzyme inhibition studies .

Multi-Vendor QC Documentation
Supporting evidence
≥4 independent suppliers; batch-specific NMR/HPLC/GC QC; catalog pricing from $171/g. Closest ChEMBL analogs: 0 catalog vendors.
Reduces procurement lead time and inter-batch variability; supports assay standardization
Supplier catalogs accessed May 2026; lot-specific documentation subject to change
Research chemical procurement Compound sourcing QC documentation Reproducibility

Evidence-Backed Application Scenarios


Chemical Probe for PfDHFR Resistance Mechanism Studies

This compound is uniquely suited as a reference chemical probe for investigating the structural determinants of inverse drug resistance in PfDHFR. With Ki values quantitatively characterized across six distinct PfDHFR genotypes (wild-type, S108T, A16V, A16V+S108T, C59R+S108N+I164L, and N51I+C59R+S108N+I164L quadruple mutant), it is the only benzamidoxime in the public domain for which a complete mutant-panel dataset exists [1]. Its 3.0- to 3.4-fold potency gain against mutant vs. wild-type enzyme, contrasting with the >800-fold potency loss observed for cycloguanil, makes it an ideal tool compound for co-crystallography and molecular dynamics studies aimed at understanding how conformational flexibility and meta-substituent geometry enable retained binding affinity in resistance-conferring active-site mutations [1][2].

Oral Amidoxime Prodrug Lead Optimization

The N-hydroxybenzimidamide (amidoxime) functionality positions this compound as a direct-entry lead-like scaffold for oral antimalarial prodrug programs. The mARC enzyme system is known to reduce benzamidoximes to their corresponding amidines with approximately 74% oral bioavailability of the active metabolite in preclinical rat models, a pathway clinically validated by ximelagatran and sibrafiban [3][4]. Medicinal chemistry teams can leverage this scaffold for parallel optimization of the sulfonyl linker, chlorophenyl substituent, and benzamidoxime core while retaining the mARC-substrate functionality that distinguishes this chemotype from non-hydroxylated benzimidamide PfDHFR inhibitors, which require separate prodrug derivatization [3].

Standardized Control for PfDHFR Mutant Screening

Because the compound is available from multiple independent commercial suppliers with documented batch-specific purity certificates (≥95% by HPLC/NMR), it can serve as a reproducible inter-laboratory positive control in PfDHFR enzyme inhibition assays across wild-type and mutant enzyme panels . Its relatively flat Ki profile across mutants (30-106 µM range, <4-fold variation) provides a stable reference signal for normalizing day-to-day and site-to-site assay variability, a role that cannot be fulfilled by classical antifolates (e.g., cycloguanil, pyrimethamine) whose potencies against mutant enzymes differ by >800-fold from their wild-type values, rendering them unsuitable as stable reference controls for mutant-panel screening [1][2].

Benchmark for Mutant-Selectivity Prediction

The availability of experimentally measured Ki data for six PfDHFR genotypes makes this compound a valuable benchmarking entry for computational methods (docking scoring functions, free-energy perturbation, machine-learning-based selectivity prediction) that aim to predict mutant vs. wild-type affinity changes [1]. Unlike classical antifolates where the prediction task is binary (potent vs. inactive), the target compound's graded Ki variation across mutants (range: 30,000-106,000 nM; 3.5-fold span) provides a more challenging and information-rich test case for algorithmic validation, directly supporting the development of computational tools for resistance-aware drug design [1].

Application
Selection Property
Validation Focus
Resistance Mechanism Studies
Complete mutant-panel Ki dataset (6 genotypes)
Inverse resistance trajectory interpretation
Amidoxime Prodrug Activation Research
Benzamidoxime mARC-substrate scaffold
mARC-mediated reduction and exposure context
Inter-Laboratory Assay Control
Multi-vendor, batch-specific purity documentation
Lot-to-lot enzyme inhibition reproducibility
Computational Selectivity Benchmarking
Graded Ki dataset across 6 genotypes
Algorithmic affinity-change prediction accuracy
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